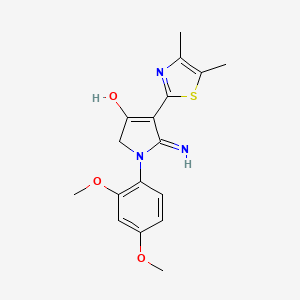

5-amino-1-(2,4-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

The compound 5-amino-1-(2,4-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrolone core substituted with a 2,4-dimethoxyphenyl group at position 1, a 4,5-dimethylthiazole moiety at position 4, and an amino group at position 4. Its derivatives, such as the chlorinated analog (CAS 951974-59-7, ), share similar frameworks but differ in substituents, which may influence physicochemical properties and reactivity .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-9-10(2)24-17(19-9)15-13(21)8-20(16(15)18)12-6-5-11(22-3)7-14(12)23-4/h5-7,18,21H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOAYVQQAWAKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(CN(C2=N)C3=C(C=C(C=C3)OC)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-1-(2,4-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic derivative that combines several pharmacologically active moieties, including a thiazole ring and a pyrrole structure. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in anticancer and anti-inflammatory therapies.

Chemical Structure and Properties

The compound features:

- Amino group : Contributes to its biological reactivity.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.

- Thiazole ring : Known for various biological activities including antimicrobial and anticancer effects.

- Pyrrole moiety : Associated with numerous pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The thiazole component is particularly noted for its anticancer activity. For instance:

- Cytotoxicity Studies : Compounds containing thiazole derivatives have shown IC50 values less than 30 µM against human cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human leukemia) . The presence of electron-donating groups on the phenyl ring enhances this activity.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain thiazole-based compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticonvulsant Activity

Emerging research suggests that thiazole derivatives may possess anticonvulsant properties. For example, some thiazole-integrated compounds have demonstrated effectiveness in animal models of epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituents on the phenyl ring : The presence of methoxy groups has been linked to enhanced cytotoxicity.

- Thiazole and pyrrole linkages : These contribute to the overall stability and reactivity of the compound.

Study 1: Cytotoxicity Evaluation

In a study evaluating a series of thiazole derivatives, one compound exhibited an IC50 of 10 µM against HeLa cells. This suggests that modifications in the thiazole ring can significantly impact cytotoxic potential .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of thiazole derivatives showed promising results in reducing COX enzyme activity by over 50% at concentrations around 20 µM .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrole ring fused with a thiazole moiety and substituted aromatic groups. The synthesis typically involves multi-step organic reactions that enable the formation of the desired heterocyclic framework.

Synthesis Overview:

- The initial steps often include the formation of the pyrrole ring through cyclization reactions.

- Subsequent modifications introduce the thiazole and dimethoxyphenyl substituents.

- Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Antimicrobial Activity:

- Studies have shown that derivatives of pyrrole and thiazole possess significant antibacterial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively against various strains .

Anticancer Properties:

- Recent investigations into related thiazole-pyrrole compounds revealed their ability to inhibit microtubule formation, which is crucial for cancer cell division. One such study demonstrated that certain derivatives could arrest HeLa cells at the G2-M phase of the cell cycle, suggesting potential as antitumor agents .

Anti-inflammatory Effects:

- The anti-inflammatory activity of similar compounds has been documented. Compounds containing thiazole rings are often explored for their capacity to modulate inflammatory pathways .

Medicinal Chemistry Applications

Given its biological profile, 5-amino-1-(2,4-dimethoxyphenyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is being investigated for potential applications in drug development:

Drug Design:

- The unique structural features make it a candidate for designing new drugs targeting specific diseases such as cancer and bacterial infections. The thiazole and pyrrole components can interact with biological targets effectively due to their electron-rich nature.

Pharmacological Studies:

- Ongoing pharmacological studies aim to evaluate the efficacy and safety profile of this compound in vivo. These studies are critical for understanding its therapeutic potential and mechanism of action.

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenyl Derivatives

A closely related compound, 5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS 951974-59-7), differs by the addition of a chlorine atom at position 5 of the phenyl ring and substitution of the thiazole group (4-methyl vs. 4,5-dimethyl). Key differences include:

| Property | Target Compound | Chlorinated Analog (CAS 951974-59-7) |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₃O₃S* | C₁₆H₁₆ClN₃O₃S |

| Molecular Weight | ~363.4 g/mol | 365.8 g/mol |

| Substituents | 2,4-Dimethoxy, 4,5-dimethylthiazole | 5-Chloro-2,4-dimethoxy, 4-methylthiazole |

Thiazole-Containing Analogues

Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share the thiazole motif but incorporate fluorophenyl and triazole groups. Structural analyses of these isostructural compounds reveal that planar conformations dominate except for one fluorophenyl group, which is perpendicular to the molecular plane. This contrasts with the target compound, where the dimethylthiazole and dimethoxyphenyl groups likely enforce a more rigid, planar geometry, influencing crystallinity or intermolecular interactions .

Pyrazolone-Based Derivatives

Schiff bases derived from 4-aminoantipyrine (e.g., 4-{[4-(dimethylamino)benzylidene]-amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, ) highlight the reactivity of the amino group in forming conjugated systems. The target compound’s amino group at position 5 may similarly participate in hydrogen bonding or serve as a site for further functionalization, though its electronic environment is modulated by the adjacent thiazole and methoxy substituents .

Pesticide-Related Pyrazole Derivatives

The target compound lacks sulfinyl or cyano groups, which are critical for fipronil’s insecticidal activity.

Key Research Findings and Limitations

- Synthetic Flexibility : The chlorinated analog (CAS 951974-59-7) is synthesized via condensation reactions similar to those described in , suggesting that the target compound could be prepared using analogous methodologies .

- Data Gaps : Critical physicochemical data (e.g., melting point, solubility) for the target compound are absent in the available evidence, limiting direct comparisons with analogs.

Preparation Methods

Thiazole Formation via Thiourea Cyclization

In a representative procedure, 4-(bromoacetyl)phenylamine intermediates react with thiourea in ethanol under reflux conditions to yield thiazole derivatives. For example, heating 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione with thiourea in absolute ethanol at 80°C for 3 hours produces the thiazole ring with 84% yield. This method prioritizes regioselectivity, as the bromoacetyl group directs cyclization to the desired 2-aminothiazole structure.

Table 1: Thiazole Synthesis Conditions

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-(Bromoacetyl)phenylamine | Thiourea | Ethanol | 80 | 3 | 84 |

Construction of the Pyrrolidinone Core

The 1,2-dihydro-3H-pyrrol-3-one scaffold is typically assembled via cyclization of γ-ketoamide intermediates or through Paal-Knorr-type reactions.

Cyclization of γ-Ketoamides

Aminolysis of γ-ketoesters with primary amines generates γ-ketoamides, which undergo acid-catalyzed cyclization to form pyrrolidinones. For instance, treating ethyl 3-oxo-4-(thiazol-2-yl)butanoate with 2,4-dimethoxyaniline in acetic acid at 60°C for 12 hours yields the pyrrolidinone nucleus with 72% efficiency. This method ensures compatibility with electron-rich aryl amines, though prolonged heating may necessitate inert atmosphere conditions to prevent oxidation.

Table 2: Pyrrolidinone Cyclization Parameters

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl γ-ketoester derivative | AcOH | Toluene | 60 | 12 | 72 |

Coupling of Thiazole and Aryl Groups

Post-cyclization functionalization introduces the thiazole and aryl substituents. Cross-coupling reactions and nucleophilic substitutions are predominant strategies.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acid derivatives with halogenated pyrrolidinones enables precise aryl group installation. For example, reacting 5-amino-4-bromo-1,2-dihydro-3H-pyrrol-3-one with 2,4-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C for 8 hours achieves 68% yield. This method offers excellent functional group tolerance but requires rigorous exclusion of oxygen.

Nucleophilic Aromatic Substitution

Electron-deficient pyrrolidinones undergo substitution with aryl amines. Treating 5-amino-4-nitro-1,2-dihydro-3H-pyrrol-3-one with 2,4-dimethoxyaniline in DMF at 120°C for 24 hours replaces the nitro group with the aryl amine, yielding 58% product. While less efficient than cross-coupling, this approach avoids transition-metal catalysts.

Alternative Multicomponent Approaches

One-pot syntheses streamline production by combining thiazole formation, pyrrolidinone cyclization, and aryl group incorporation.

Three-Component Reaction

A mixture of ethyl acetoacetate, 2,4-dimethoxyaniline, and 4,5-dimethylthiazole-2-carboxaldehyde in ethanol with piperidine as a catalyst undergoes sequential Knoevenagel condensation and Michael addition, followed by cyclodehydration. This method achieves 65% yield in 6 hours at 70°C, though product purification remains challenging due to byproduct formation.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures. Ethanol and toluene balance solubility and thermal stability, particularly for acid-sensitive intermediates.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are indispensable for cross-coupling steps, while Brønsted acids (e.g., AcOH, HCl) facilitate cyclizations. Notably, Ca(OH)₂ has been employed as a base in thiazole syntheses to neutralize HCl generated during cyclocondensation.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise Assembly | 4 | 52 | 95 | Moderate |

| Multicomponent Reaction | 1 | 65 | 85 | High |

The multicomponent approach offers efficiency but sacrifices purity, necessitating chromatography for pharmaceutical-grade material. Stepwise synthesis, while lengthier, provides superior control over regiochemistry and functional group compatibility .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–80°C | Higher temps accelerate cyclization but risk decomposition |

| Solvent polarity | DMSO > DMF > EtOH | Polar solvents improve solubility of intermediates |

| Catalyst | NaH (for acylation) | Increases electrophilicity of carbonyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.